N-(2-methyl-4-nitrophenyl)-3-(1-naphthyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methyl-4-nitrophenyl)-3-(1-naphthyl)acrylamide: is an organic compound that belongs to the class of acrylamides These compounds are known for their diverse applications in various fields, including medicinal chemistry, material science, and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methyl-4-nitrophenyl)-3-(1-naphthyl)acrylamide typically involves the reaction of 2-methyl-4-nitroaniline with 1-naphthylacrylic acid . The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) . The reaction conditions often include a solvent such as dichloromethane and are performed at room temperature.
Industrial Production Methods: In an industrial setting, the production of This compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction to form an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amine using reagents like in the presence of a .
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or iron powder in acidic conditions.
Substitution: Nitrating mixture (HNO3/H2SO4) or halogenating agents like bromine (Br2).
Major Products Formed:
Reduction: Formation of .
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Potential applications in the development of new dyes and pigments.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine:
- Studied for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry:
- Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-methyl-4-nitrophenyl)-3-(1-naphthyl)acrylamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro group suggests potential interactions with cellular redox systems, while the naphthyl group may facilitate binding to hydrophobic pockets in proteins.
Comparison with Similar Compounds
- N-(2-methyl-4-nitrophenyl)-3-phenylacrylamide
- N-(2-methyl-4-nitrophenyl)-3-(2-naphthyl)acrylamide
- N-(2-methyl-4-nitrophenyl)-3-(4-methoxyphenyl)acrylamide
Uniqueness:
- The combination of the nitro group and the naphthyl group in N-(2-methyl-4-nitrophenyl)-3-(1-naphthyl)acrylamide provides unique electronic and steric properties, making it distinct from other similar compounds. This uniqueness can influence its reactivity and potential applications in various fields.
Properties
IUPAC Name |
(E)-N-(2-methyl-4-nitrophenyl)-3-naphthalen-1-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3/c1-14-13-17(22(24)25)10-11-19(14)21-20(23)12-9-16-7-4-6-15-5-2-3-8-18(15)16/h2-13H,1H3,(H,21,23)/b12-9+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSDAWEDLXVQLHJ-FMIVXFBMSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C=CC2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)/C=C/C2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.